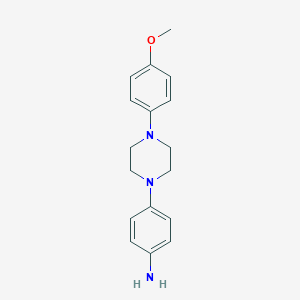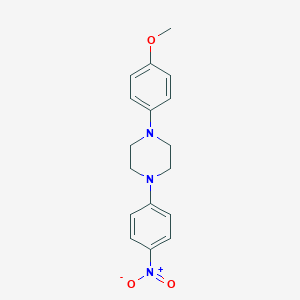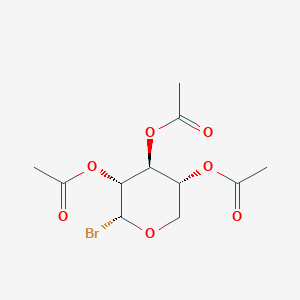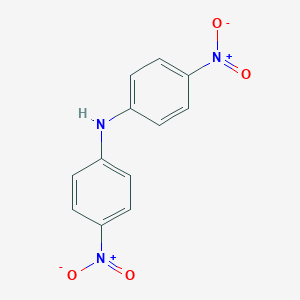
4-Nitrobenzenediazonium tetrafluoroborate
Vue d'ensemble
Description
Synthesis Analysis
4-Nitrobenzenediazonium tetrafluoroborate is synthesized from nitrobenzene derivatives through diazotization reactions. The process involves treating nitrobenzene with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt. This method is a common approach in the synthesis of diazonium salts, which are then used in further chemical transformations (Okazaki et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-nitrobenzenediazonium tetrafluoroborate has been studied through various analytical techniques. X-ray diffraction studies reveal that the cation in similar diazonium salts tends to be nearly planar, demonstrating the effects of steric interactions between substituents which are mitigated by in-plane angular distortions (Wallis & Dunitz, 1984).
Chemical Reactions and Properties
Diazonium salts, including 4-nitrobenzenediazonium tetrafluoroborate, participate in a variety of chemical reactions such as azo coupling, homocoupling, and palladium-catalyzed cross-coupling reactions. These reactions lead to the synthesis of biaryl derivatives, azo compounds, and butenolides, among others, showcasing the diazonium group's versatility as an electron acceptor and its role in organic synthesis (Okazaki et al., 2014; Cacchi et al., 2009).
Physical Properties Analysis
The physical properties of 4-nitrobenzenediazonium tetrafluoroborate, such as its stability, solubility, and crystalline structure, are crucial for its handling and application in chemical synthesis. The salt form contributes to its stability, making it suitable for storage and use in various reactions under different conditions.
Chemical Properties Analysis
4-Nitrobenzenediazonium tetrafluoroborate exhibits high reactivity, particularly in reactions involving electron-rich substrates. Its ability to form covalent bonds with substrate surfaces makes it an excellent candidate for modifying electrode surfaces in electrochemical applications. This reactivity is also exploited in the synthesis of polymers and other macromolecules, where the diazonium group acts as an initiating agent for polymerization reactions (Hall & Howey, 1984).
Applications De Recherche Scientifique
Histochemical Detection
- Scientific Field : Histochemistry
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate, also known as Fast Red GG, is a diazonium salt/diazo dye. It is commonly used for the histochemical detection of bilirubin and indolamines .
- Methods of Application : The specific methods of application can vary depending on the specific experiment, but generally, the compound is used as a staining agent in histochemical analyses .
- Results or Outcomes : The use of this compound allows for the detection of bilirubin and indolamines in histochemical analyses .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate is widely used as a standard reagent in organic synthesis .
- Methods of Application : The compound is used as a reagent in various organic synthesis procedures. The specific methods of application can vary widely depending on the specific synthesis .
- Results or Outcomes : The use of this compound as a reagent can facilitate various organic synthesis reactions .
Electrical Silencing of Metallic Single-Walled Carbon Nanotubes
- Scientific Field : Materials Science
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate has been used to selectively silence the electrical properties of metallic single-walled carbon nanotubes .
- Methods of Application : A simple and scalable method has been developed to preferentially eliminate metallic species in several commercial single-walled carbon nanotubes (SWCNTs), using 4-nitrobenzenediazonium salts by tuning the types and concentrations of surfactants in aqueous solutions .
- Results or Outcomes : Good-performance printed thin-film transistors (TFTs) were obtained by inkjet printing. The printed TFTs exhibited excellent electrical properties with effective mobility and on/off ratio up to 3.54 cm² V⁻¹ s⁻¹ and 3 × 10⁵, respectively .
Spectrophotometric Determination
- Scientific Field : Analytical Chemistry
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate is used for the spectrophotometric determination of common aromatic diisocyanates (toluene-2,4-diyl diisocyanate and 4,4′-methylenebis (phenyl isocyanate)) and gallic acid .
- Methods of Application : The compound is used as a reagent in spectrophotometric analyses. The specific methods of application can vary depending on the specific analysis .
- Results or Outcomes : The use of this compound allows for the detection of common aromatic diisocyanates and gallic acid in spectrophotometric analyses .
Surface Modification of Carbon Nanotubes
- Scientific Field : Materials Science
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate has been used for surface modification of carbon nanotubes (CNTs) .
- Methods of Application : The compound is used as a reagent in the surface modification of CNTs. The specific methods of application can vary depending on the specific modification .
- Results or Outcomes : The use of this compound allows for the modification of the surface properties of CNTs .
Electrochemical Sensing of NADH
- Scientific Field : Electrochemistry
- Application Summary : 4-Nitrobenzenediazonium tetrafluoroborate has been used for the electrochemical sensing of β-nicotinamide adenine dinucleotide (NADH) .
- Methods of Application : Multiwalled carbon nanotubes (MWCNTs) are functionalized using 4-nitrobenzenediazonium (NBD) salt, which is identified as an effective electrocatalyst for the detection of NADH .
- Results or Outcomes : The NBD functionalized MWCNT (NBD-MWCNT) modified glassy carbon electrode (NBD-MWCNT/GCE) was able to produce the anodic wave for oxidizing NADH at the applied overpotential of 0.12 V, which is 0.67 V cathodic when compared to that of bare GCE . The sensitivity and limit of detection (LoD) were 8.5 × 10 −4 A M −1 and 3.75 μM, respectively . The linear range of the sensor was 5 to 60 μM .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-nitrobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFULQCYCQAHYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14368-49-1 (Parent) | |
| Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060024 | |
| Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrobenzenediazonium tetrafluoroborate | |
CAS RN |
456-27-9 | |
| Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UXO615R4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



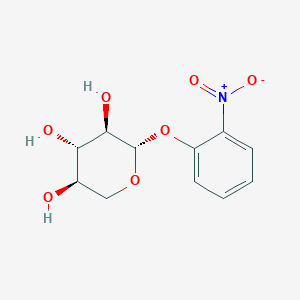
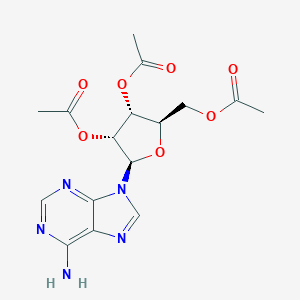
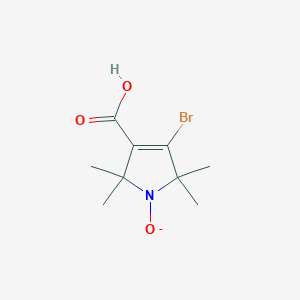
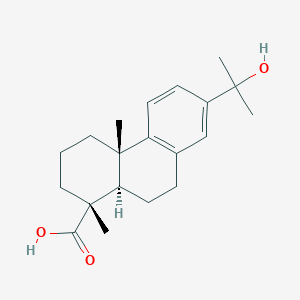
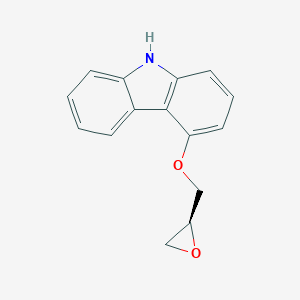
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
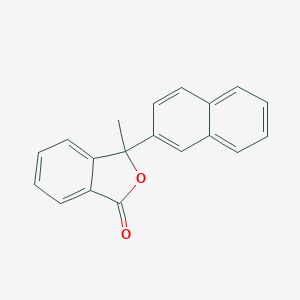

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
